N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
CAS No.: 1040667-88-6
Cat. No.: VC11968332
Molecular Formula: C19H24FN3O3S2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040667-88-6 |
|---|---|
| Molecular Formula | C19H24FN3O3S2 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide |
| Standard InChI | InChI=1S/C19H24FN3O3S2/c20-15-6-9-17(10-7-15)28(25,26)23-19-22-16(13-27-19)8-11-18(24)21-12-14-4-2-1-3-5-14/h6-7,9-10,13-14H,1-5,8,11-12H2,(H,21,24)(H,22,23) |
| Standard InChI Key | UESCJMSTMGYXTH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide comprises three distinct structural domains:
-
A cyclohexylmethyl group attached to the amide nitrogen, contributing hydrophobicity and conformational rigidity.
-
A thiazole ring substituted at the 2-position with a 4-fluorobenzenesulfonamide group, enhancing electronic interactions with biological targets.
-
A propanamide linker that bridges the thiazole and cyclohexylmethyl moieties, optimizing spatial orientation for receptor binding.
The IUPAC name, N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide, reflects this arrangement.
Physicochemical Characteristics
While detailed physical properties such as melting point, boiling point, and solubility remain unreported in available literature, the compound’s logP value (a measure of lipophilicity) can be inferred from its structural components. The cyclohexylmethyl group likely increases lipid solubility, whereas the sulfonamide and thiazole groups introduce polar interactions. These properties influence its pharmacokinetic behavior, including membrane permeability and metabolic stability.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 1040667-88-6 |
| Molecular Formula | C₁₉H₂₄FN₃O₃S₂ |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide |
| Storage Recommendations | Room temperature, inert atmosphere |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves multi-step reactions requiring precise control over temperature, catalysts, and reagent stoichiometry. A proposed route includes:
-
Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole core.
-
Sulfonamide Introduction: Reaction of the thiazole intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.
-
Propanamide Linkage: Coupling the sulfonamide-thiazole intermediate with cyclohexylmethylamine using carbodiimide-based coupling agents.
Optimization Challenges
Key challenges include minimizing side reactions during sulfonamide incorporation and improving yields in the final amidation step. Catalysts such as 1-hydroxybenzotriazole (HOBt) and N,N’-dicyclohexylcarbodiimide (DCC) are often employed to enhance efficiency. Purification typically involves column chromatography or recrystallization to achieve >95% purity, as required for pharmacological studies.
Biological Activity and Pharmacological Mechanisms
TRPV1 Receptor Antagonism
The compound exhibits potent TRPV1 antagonism, a receptor implicated in nociception and inflammatory pain. By binding to TRPV1’s allosteric sites, it inhibits capsaicin-induced calcium influx, a mechanism validated in in vitro neuronal models. Comparative studies with sulfonamidopyridine derivatives reveal that the thiazole ring’s electron-rich environment enhances binding affinity, potentially offering superior analgesic efficacy to first-generation antagonists.
Table 2: Biological Activities and Mechanisms
| Activity | Mechanism | Target Organism/Cell Type |
|---|---|---|
| TRPV1 Antagonism | Allosteric receptor inhibition | Neuronal cells |
| Antimicrobial Inhibition | DHPS enzyme blockade | Gram-positive bacteria |
Therapeutic Applications
Pain Management
Chronic pain conditions, such as neuropathic pain and osteoarthritis, represent primary targets. Preclinical models indicate that TRPV1 antagonists reduce hyperalgesia without affecting motor function, a critical advantage over opioids.
Infection Control
In an era of rising antibiotic resistance, the compound’s sulfonamide group offers a scaffold for developing narrow-spectrum agents. Structure-activity relationship (SAR) studies could optimize selectivity against resistant Staphylococcus aureus strains.
Research and Development Status
Preclinical Studies
Current research focuses on pharmacokinetic profiling, including bioavailability and half-life determination. Early-stage in vivo trials in rodent models aim to validate analgesic efficacy and dose-response relationships.
Future Directions
-
SAR Optimization: Modifying the cyclohexylmethyl group to improve blood-brain barrier penetration.
-
Combination Therapies: Pairing with existing antimicrobials to amplify efficacy against multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume